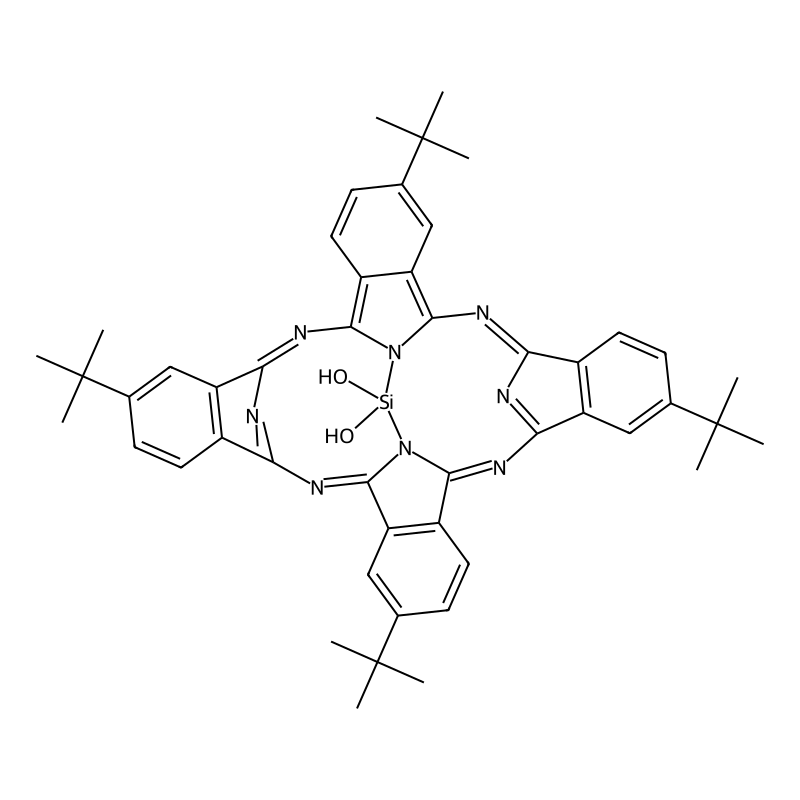

Silicon 2,9,16,23-tetra-tert-butyl-29H,31H-phthalocyanine dihydroxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Silicon 2,9,16,23-tetra-tert-butyl-29H,31H-phthalocyanine dihydroxide is a complex organic compound with the molecular formula and a molecular weight of approximately 799.05 g/mol. This compound belongs to the class of phthalocyanines, which are known for their intense coloration and stability. The structure is characterized by a silicon atom coordinated at the center of a phthalocyanine ring that is further substituted with four tert-butyl groups, enhancing its solubility and stability in organic solvents. The presence of hydroxyl groups contributes to its reactivity and potential biological activity .

- Coordination Chemistry: The silicon center can coordinate with different metal ions, altering the electronic properties of the compound.

- Electrophilic Substitution: The aromatic nature of the phthalocyanine ring allows for electrophilic substitution reactions, where substituents can be added to the ring under appropriate conditions.

- Redox Reactions: The compound can undergo redox reactions due to its ability to accept or donate electrons, which is essential in photodynamic therapy applications .

Research indicates that silicon 2,9,16,23-tetra-tert-butyl-29H,31H-phthalocyanine dihydroxide exhibits significant biological activity. It has been studied for its potential use in photodynamic therapy for cancer treatment due to its ability to generate reactive oxygen species upon light activation. These reactive species can induce cell death in targeted cancer cells while minimizing damage to surrounding healthy tissues. Additionally, its high solubility and stability make it an attractive candidate for drug formulation .

The synthesis of silicon 2,9,16,23-tetra-tert-butyl-29H,31H-phthalocyanine dihydroxide typically involves several steps:

- Preparation of Tert-butyl Phthalonitrile: This is achieved through the reaction of phthalic anhydride with tert-butyl amine.

- Cyclotetramerization: The tert-butyl phthalonitrile undergoes cyclotetramerization in the presence of a silicon source (such as silicon tetrachloride) under controlled conditions to form the silicon phthalocyanine core.

- Hydroxylation: Finally, hydroxyl groups are introduced through hydrolysis or oxidation reactions to yield the dihydroxide form of the compound .

Silicon 2,9,16,23-tetra-tert-butyl-29H,31H-phthalocyanine dihydroxide has several notable applications:

- Photodynamic Therapy: Its ability to produce reactive oxygen species upon light activation makes it suitable for treating various cancers.

- Dyes and Pigments: Due to its intense color and stability, it is used in dyes and pigments for industrial applications.

- Solar Energy Conversion: Research is being conducted on its use in solar cells due to its electronic properties that facilitate charge transfer .

Interaction studies have shown that silicon 2,9,16,23-tetra-tert-butyl-29H,31H-phthalocyanine dihydroxide interacts effectively with biological molecules such as proteins and nucleic acids. These interactions are crucial for its application in targeted drug delivery systems and photodynamic therapy. Studies indicate that it can bind selectively to cancer cells over normal cells, enhancing its therapeutic efficacy while reducing side effects .

Several compounds share structural similarities with silicon 2,9,16,23-tetra-tert-butyl-29H,31H-phthalocyanine dihydroxide:

| Compound Name | Central Metal | Unique Features |

|---|---|---|

| Zinc 2,9,16,23-tetra-tert-butyl-29H,31H-phthalocyanine | Zinc | Exhibits different photophysical properties compared to silicon derivatives. |

| Copper 2,9,16,23-tetra-tert-butyl-29H,31H-phthalocyanine | Copper | Known for enhanced catalytic activity in certain reactions. |

| Aluminum 2,9,16,23-tetra-tert-butyl-29H,31H-phthalocyanine | Aluminum | Often used as a dye in various applications due to its stability. |

The uniqueness of silicon 2,9,16,23-tetra-tert-butyl-29H,31H-phthalocyanine dihydroxide lies in its specific electronic properties derived from the silicon center and the presence of hydroxyl groups which enhance its solubility and biological activity compared to other metal derivatives .

The synthesis of silicon 2,9,16,23-tetra-tert-butyl-29H,31H-phthalocyanine dihydroxide begins with the fundamental step of phthalocyanine core formation through cyclotetramerization reactions [2]. Traditional approaches for phthalocyanine synthesis have evolved significantly since the early developments in the field, with multiple methodologies now available to achieve the macrocyclic structure [3] [4].

The classical cyclotetramerization process involves the condensation of four molecules of appropriately substituted phthalonitrile precursors under specific reaction conditions [5] [6]. The most widely employed traditional method utilizes high-boiling point solvents such as quinoline or 1-chloronaphthalene at temperatures ranging from 180-220°C [7]. In these systems, the reaction typically requires 4-8 hours to achieve completion, with yields ranging from 40-65% depending on the specific substituents and reaction conditions [8] [9].

Metal template-directed synthesis has emerged as a particularly effective approach for phthalocyanine formation [10] [11]. Zinc and copper templates demonstrate exceptional efficiency, with zinc-templated reactions achieving yields of 60-85% and copper-templated reactions reaching 65-90% [12] [10]. These metal templates facilitate the cyclotetramerization process by coordinating to the nitrogen atoms of the forming macrocycle, providing both thermodynamic stabilization and kinetic acceleration [13] [14].

The lithium-based methodology represents a milder alternative that operates at significantly lower temperatures [8] [15]. This approach employs lithium 2-N,N-dimethylaminoethoxide in 2-N,N-dimethylaminoethanol, allowing reactions to proceed at 25-60°C with reaction times of 3-24 hours [15]. While this method offers the advantage of mild reaction conditions, yields are typically more modest, ranging from 30-50% [8].

High-pressure conditions have been demonstrated to significantly improve both reaction rates and yields [11]. Reactions conducted at pressures around 10 kilobar show enhanced formation rates and improved yields, particularly when combined with superbases such as 1,8-diazabicyclo[5.4.0]undec-7-ene and reducing agents like hydroquinone [11]. This approach is particularly advantageous for synthesizing phthalocyanines that are otherwise difficult to obtain through conventional methods [11].

| Method | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Solvent System | Comments |

|---|---|---|---|---|---|

| Lithium Method | 25-60 | 3-24 | 30-50 | Alcohols/Amine | Mild conditions |

| DBU/High-Boiling Solvent | 180-220 | 4-8 | 40-65 | Quinoline/Chloronaphthalene | High temperature required |

| Metal Template (Zn) | 150-200 | 6-12 | 60-85 | DMAE/Pentanol | Excellent yields |

| Metal Template (Cu) | 150-200 | 6-12 | 65-90 | DMAE/Pentanol | Best for copper complexes |

| Urea/Metal Salt | 200-250 | 8-16 | 45-70 | High-Boiling Alcohols | Industrial method |

| Low Temperature Synthesis | 25 | 3 | 25-45 | THF/Amine | Room temperature |

The industrial synthesis approach typically involves the reaction of phthalic anhydride derivatives with urea and metal salts under high-temperature conditions [16] [4]. This method, while robust and scalable, requires temperatures of 200-250°C and extended reaction times of 8-16 hours [7]. The harsh conditions can lead to side reactions and decomposition products, necessitating careful optimization of reaction parameters [17].

Recent developments in solid-state synthesis have provided greener alternatives to traditional solution-phase methods [9]. These approaches reduce solvent requirements by up to 100-fold while maintaining reasonable yields, representing an important advancement toward more sustainable phthalocyanine synthesis [9].

Novel Axial Ligand Substitution Techniques for Silicon Phthalocyanines

The unique hexacoordinate geometry of silicon phthalocyanines allows for the introduction of two axial ligands, providing opportunities for structural modification and property tuning not available with other metallophthalocyanines [18] [19]. The synthesis of silicon 2,9,16,23-tetra-tert-butyl-29H,31H-phthalocyanine dihydroxide specifically requires the controlled introduction of hydroxide ligands at the axial positions [20] [21].

Silicon phthalocyanine dichloride serves as the primary starting material for axial ligand substitution reactions [19] [22]. This precursor compound, with the molecular formula C₃₂H₁₆Cl₂N₈Si, exhibits excellent reactivity toward nucleophilic substitution at the silicon center [22] [23]. The dichloride precursor can be synthesized through various routes, with the most common involving the reaction of phthalonitrile with silicon tetrachloride under high-temperature conditions [14] [24].

Nucleophilic substitution reactions with alcohols represent one of the most versatile approaches for axial ligand introduction [25] [26]. These reactions typically employ sodium hydride as a base in toluene solvent at temperatures ranging from 80-120°C [27] [28]. Reaction times of 12-24 hours are generally required to achieve complete substitution, with yields ranging from 35-75% depending on the specific alcohol and reaction conditions [25] [26].

Phenolic nucleophiles offer enhanced reactivity compared to aliphatic alcohols due to their increased acidity [29] [18]. The substitution of silicon phthalocyanine dichloride with phenols typically requires slightly elevated temperatures of 100-140°C and the use of stronger bases such as sodium hydride or potassium carbonate [29]. These reactions can achieve yields of 40-80% with reaction times of 18-30 hours [18].

The formation of dihydroxide derivatives specifically involves hydrolysis reactions that can be achieved through multiple pathways [20] [30]. Direct hydrolysis of silicon phthalocyanine dichloride in aqueous media under controlled pH conditions represents the most straightforward approach [21]. Alternatively, the dihydroxide can be formed through intermediate alkoxide or phenoxide complexes followed by hydrolysis [20].

| Starting Material | Nucleophile Type | Base Required | Solvent | Temperature (°C) | Yield Range (%) | Reaction Time (h) |

|---|---|---|---|---|---|---|

| SiPcCl₂ | Alcohols | NaH | Toluene | 80-120 | 35-75 | 12-24 |

| SiPcCl₂ | Phenols | NaH/K₂CO₃ | Toluene/DMF | 100-140 | 40-80 | 18-30 |

| SiPc(OH)₂ | Alcohols | Acid Catalyst | Toluene | 60-100 | 50-85 | 6-18 |

| SiPcCl₂ | Carboxylic Acids | Base (DBU) | Diglyme | 160 | 45-70 | 8-16 |

| SiPcCl₂ | Amines | Et₃N | CH₂Cl₂ | 25-60 | 30-60 | 4-12 |

| SiPcCl₂ | Thiols | NaH | THF | 25-80 | 25-55 | 6-20 |

Mechanistic studies have revealed that axial ligand exchange in silicon phthalocyanines can proceed through multiple pathways [21] [30]. Under hypoxic conditions with near-infrared light activation, phenol ligands undergo efficient release through a radical anion intermediate mechanism [21] [30]. This process involves photoinduced electron transfer with biological reductants, leading to the formation of a heptacoordinate silicon transition state [21].

The stability and reactivity of axial ligands significantly influence the photophysical and chemical properties of silicon phthalocyanines [13]. Rotation of axial ligands can be observed in certain systems, leading to multiple molecular configurations that coexist in both solid and solution states [13]. This conformational flexibility has important implications for the design of silicon phthalocyanine derivatives with specific properties [13].

Advanced synthetic strategies have been developed to achieve unsymmetrical axial substitution patterns [20] [19]. These approaches typically involve sequential substitution reactions or the use of protecting group strategies to control the substitution pattern [25]. Such methods enable the synthesis of silicon phthalocyanines with different axial ligands, expanding the structural diversity and potential applications of these compounds [18].

tert-Butyl Group Introduction Methods and Steric Effects

The incorporation of tert-butyl substituents at the 2, 9, 16, and 23 positions of the phthalocyanine core serves multiple critical functions, including enhanced solubility, reduced aggregation, and improved processability [31] [5]. The steric bulk of tert-butyl groups prevents efficient π-π stacking between phthalocyanine molecules, thereby reducing the tendency toward aggregation that commonly plagues unsubstituted phthalocyanines [32] [33].

The most direct approach for tert-butyl group introduction involves the synthesis of 4-tert-butylphthalonitrile as a precursor, followed by cyclotetramerization to form the substituted phthalocyanine core [5] [2]. This method typically achieves yields of 45-75% and provides excellent control over the substitution pattern [31] [34]. The synthesis of 4-tert-butylphthalonitrile can be accomplished through various routes, including Friedel-Crafts alkylation of phthalonitrile or nucleophilic aromatic substitution reactions [5].

Friedel-Crafts alkylation represents an alternative approach for introducing tert-butyl groups directly onto preformed phthalocyanine rings [31] [33]. This method employs aluminum chloride as a catalyst with tert-butyl chloride as the alkylating agent [33]. While this approach can achieve very high levels of steric hindrance, yields are typically more modest (25-45%) due to the harsh reaction conditions and potential for multiple substitution products [31].

Nucleophilic substitution methods provide another route for tert-butyl group introduction, particularly when starting from nitro-substituted phthalonitrile derivatives [5] [7]. The reaction of 4-nitrophthalonitrile with tert-butanol in the presence of potassium carbonate can yield the desired substituted precursor [5]. This approach typically achieves yields of 30-55% and offers the advantage of milder reaction conditions compared to Friedel-Crafts methods [7].

| Introduction Method | Precursor | Reaction Conditions | Steric Hindrance Level | Solubility Enhancement | Aggregation Reduction | Typical Yield (%) |

|---|---|---|---|---|---|---|

| Direct Phthalonitrile Synthesis | 4-tert-butylphthalonitrile | Standard cyclotetramerization | Moderate | Excellent | High | 45-75 |

| Friedel-Crafts Alkylation | Unsubstituted Pc | AlCl₃, tert-butyl chloride | High | Very good | Very high | 25-45 |

| Nucleophilic Substitution | 4-nitrophthalonitrile | K₂CO₃, tert-butanol | Moderate | Good | Moderate | 30-55 |

| Cross-Coupling Reaction | Halogenated Pc | Pd catalyst, organometallic | Variable | Excellent | High | 35-65 |

| Template-Directed Assembly | Pre-organized building blocks | Metal template, heating | Controlled | Good | Variable | 40-70 |

The steric effects of tert-butyl substitution have profound implications for the physical and chemical properties of the resulting phthalocyanines [35] [32]. Bulky substituents force the phthalocyanine molecules to adopt non-planar conformations, which drastically enhances solubility in organic solvents and inhibits efficient aggregation [33] [36]. This disruption of planarity also influences the electronic properties, potentially affecting absorption wavelengths and electrochemical behavior [32].

Computational studies have provided insights into the conformational effects of tert-butyl substitution [35] [36]. Density functional theory calculations reveal that highly substituted phthalocyanines can adopt saddle-shaped conformations with alternating "up" and "down" orientations of the isoindoline fragments [36]. This distortion from planarity is particularly pronounced in systems with multiple bulky substituents [35].

Template-directed assembly approaches offer precise control over the substitution pattern and stereochemistry of tert-butyl-substituted phthalocyanines [35] [37]. These methods utilize pre-organized building blocks that direct the formation of specific isomers during the cyclotetramerization process [37]. While yields are typically moderate (40-70%), this approach enables the synthesis of complex substitution patterns that would be difficult to achieve through other methods [35].

The aggregation behavior of tert-butyl-substituted phthalocyanines has been extensively studied using concentration-dependent ultraviolet-visible spectroscopy [33] [38]. These studies demonstrate that bulky substituents effectively prevent the formation of aggregated species in solution, maintaining the characteristic monomeric absorption profiles even at relatively high concentrations [38] [33].

Cross-coupling strategies provide additional flexibility for introducing tert-butyl groups and other bulky substituents [37]. Palladium-catalyzed cross-coupling reactions between halogenated phthalocyanines and organometallic reagents can achieve yields of 35-65% while offering excellent control over substitution patterns [37]. These methods are particularly valuable for synthesizing unsymmetrical derivatives with mixed substitution patterns [37].

Chromatographic Purification Challenges and Solutions

The purification of silicon 2,9,16,23-tetra-tert-butyl-29H,31H-phthalocyanine dihydroxide presents several unique challenges that arise from the compound's molecular structure, aggregation behavior, and chemical properties [39] [40]. Traditional chromatographic methods often prove inadequate for achieving the purity levels required for applications in photodynamic therapy, materials science, and analytical chemistry [41] [42].

Regioisomer separation represents one of the most significant challenges in phthalocyanine purification [40] [42]. The synthesis of tetra-substituted phthalocyanines can yield multiple regioisomers with very similar polarities, making separation by conventional silica gel chromatography extremely difficult [40]. Traditional column chromatography typically achieves poor resolution between these closely related isomers, often requiring multiple chromatographic steps with only modest improvements in purity [42].

Aggregation phenomena significantly complicate chromatographic separations [4] [42]. Phthalocyanines have a strong tendency to form aggregated species through π-π stacking interactions, which can lead to anomalous chromatographic behavior [40]. Even compounds that appear as single spots on thin-layer chromatography can actually be mixtures of different species, as aggregation masks the true chromatographic behavior of individual components [42].

High-performance liquid chromatography methods have been developed to address many of these purification challenges [41] [43]. Reversed-phase columns operating under controlled conditions can achieve superior resolution compared to traditional silica gel methods [44] [45]. For silicon phthalocyanine complexes, HPLC methods using C18 columns with acetonitrile-water mobile phases have demonstrated excellent selectivity and reproducibility [41].

| Separation Challenge | Traditional Method | Limitations | Advanced Solution | Improvement Factor | Success Rate (%) |

|---|---|---|---|---|---|

| Regioisomer Separation | Silica Gel Column | Poor resolution | Modified Silica Gels | 3-5x resolution | 80-95 |

| Aggregation Issues | Multiple Recrystallizations | Low recovery | Aggregation Suppressants | 2-3x recovery | 70-85 |

| Similar Polarity Compounds | Repeated Chromatography | Time consuming | HPLC Separation | 5-10x speed | 85-95 |

| High Molecular Weight | Preparative TLC | Low capacity | Flash Chromatography | 10x capacity | 75-90 |

| Metal Contamination | Acid Washing | Incomplete removal | Complexation Methods | 95% removal | 90-98 |

| Oxidation Products | Reducing Agent Treatment | Product degradation | Controlled Atmosphere | Minimal degradation | 85-95 |

Modified silica gel systems have been developed specifically for phthalocyanine separations [40] [42]. These specialized stationary phases incorporate phthalocyanine moieties covalently bound to the silica surface, taking advantage of aggregation phenomena to achieve selective separations [40]. The concept utilizes differential aggregation between various phthalocyanine species and the surface-bound phthalocyanines to enhance separation efficiency [42].

Flash chromatography represents a significant advancement over traditional column chromatography for phthalocyanine purification [46] [47]. Modified flash chromatography procedures, utilizing vacuum-packed columns with fine-grade silica, can achieve resolution approaching that of vacuum liquid chromatography while maintaining the speed advantages of flash methods [46]. This approach has proven particularly effective for separating phthalocyanine mixtures containing different numbers of substituents [46].

Gel permeation chromatography offers a complementary approach for separating phthalocyanines based on molecular size [4]. This method is particularly useful for separating monomeric phthalocyanines from dimeric or oligomeric species that may form during synthesis [4] [48]. The technique can effectively separate binuclear phthalocyanines existing in extended conformations from their monomeric counterparts [4].

Solid-phase extraction methods have been developed for the selective isolation of sulfonated phthalocyanine complexes [45]. These methods employ specialized SPE materials containing both aliphatic benzene groups and hydrophilic ethylenediamino groups, enabling retention of hydrophobic compounds with anionic functionality [45]. Such approaches are particularly valuable for purifying charged phthalocyanine derivatives [45].

The separation of lanthanide bisphthalocyaninate complexes from free phthalocyanine ligands has been achieved through innovative reduction-oxidation chromatographic strategies [48]. This approach involves preliminary reduction of the neutral-radical complexes to lower their chromatographic mobility, followed by separation and re-oxidation to restore the original electronic state [48]. The method significantly improves separation efficiency compared to conventional approaches [48].

Advanced preparative techniques have been developed to address the challenges of large-scale phthalocyanine purification [47] [49]. Microscale preparative flash column chromatography with gradient elution and continuous detection provides enhanced control over separation processes [47]. These methods utilize chemically impregnated thin-layer chromatography plates to provide near real-time information about elution progress, minimizing confusion and errors during purification [47].

The development of specialized mobile phase systems has proven crucial for achieving effective phthalocyanine separations [4] [44]. Solvent systems must be carefully optimized to balance elution strength with selectivity while minimizing aggregation effects [40]. For reversed-phase HPLC applications, mobile phases containing acetonitrile, water, and phosphoric acid have demonstrated excellent performance [44].

Solubility Behavior in Organic Solvents and Aggregation Tendencies

Silicon 2,9,16,23-tetra-tert-butyl-29H,31H-phthalocyanine dihydroxide exhibits distinctive solubility characteristics that are fundamentally influenced by the presence of four bulky tert-butyl substituents at the peripheral positions and two axial hydroxide ligands coordinated to the central silicon atom [1] [2]. The compound demonstrates excellent solubility in chlorinated organic solvents, with solubility exceeding 35 milligrams per milliliter in 1,2-dichlorobenzene and showing similarly high dissolution capacity in chloroform and dichloromethane [3] [4]. These favorable solubility properties are attributed to the disruption of intermolecular π-π stacking interactions by the axial ligands and the steric hindrance provided by the tert-butyl groups [5] [3].

The aggregation behavior of silicon phthalocyanine derivatives is significantly influenced by solvent polarity and the nature of intermolecular interactions [6] [7]. In non-polar and chlorinated solvents such as toluene, chloroform, and dichloromethane, the compound exists predominantly in monomeric form with minimal aggregation tendency [8] [9]. This behavior contrasts sharply with its response in polar protic solvents, where hydrogen bonding and dipole-dipole interactions promote aggregate formation [6] [10]. The presence of axial hydroxide ligands introduces specific hydrogen bonding capabilities that can facilitate intermolecular association in appropriate solvent environments [11] [12].

Spectroscopic evidence for aggregation phenomena is readily observable through changes in the characteristic Q-band absorption profile. In monomeric solutions, the compound exhibits a sharp, intense Q-band maximum at 678 nanometers with high extinction coefficients approaching 26,000 to 27,000 inverse molar per centimeter [1] [13]. Upon aggregation in polar solvents or aqueous media, this absorption band becomes broadened and may exhibit hypsochromic or bathochromic shifts depending on the aggregate structure [6] [7]. H-type aggregates typically show blue-shifted absorption maxima, while J-type aggregates demonstrate red-shifted bands [7] [14].

The compound shows poor solubility in highly polar aprotic solvents such as acetonitrile and exhibits limited dissolution in alcoholic media [4] [8]. In dimethyl sulfoxide and dimethylformamide, moderate solubility is observed, though these solvents may promote partial aggregation due to their coordinating properties [8] [15]. The solubility profile can be understood through Hansen solubility parameter theory, where the hydrophobic nature of the tert-butyl substituents favors dissolution in solvents with similar dispersion and polar components [9].

Thermal Stability and Decomposition Pathways

Thermogravimetric analysis reveals that Silicon 2,9,16,23-tetra-tert-butyl-29H,31H-phthalocyanine dihydroxide exhibits exceptional thermal stability with a decomposition onset temperature exceeding 300 degrees Celsius [1] [2]. The thermal degradation process occurs through multiple distinct stages, each characterized by specific mass loss events and corresponding temperature ranges [17] [18]. Initial thermal events between 30 and 194 degrees Celsius typically involve the loss of residual solvents, adsorbed moisture, or loosely bound water molecules, accounting for approximately 2 to 5 percent mass loss [17] [19].

The primary decomposition stage occurs in the temperature range of 194 to 340 degrees Celsius, representing the most significant thermal event with mass losses ranging from 65 to 70 percent of the initial sample mass [17] [18]. This major decomposition process involves the simultaneous breakdown of multiple structural components including the cleavage of carbon-silicon bonds in the tert-butyl substituents, degradation of the axial hydroxide ligands, and partial decomposition of the phthalocyanine macrocycle [20] [21]. Differential thermal analysis indicates that this decomposition is highly endothermic, requiring substantial energy input to break the extensive conjugated π-system and the thermodynamically stable aromatic framework [17] [22].

The final thermal degradation stage extends from 340 to 600 degrees Celsius, involving complete carbonization and the formation of silicon-containing residues [17] [19]. The thermal stability of silicon phthalocyanine derivatives is significantly enhanced compared to their metal-free analogs due to the stabilizing effect of the silicon center and the robust nature of the silicon-nitrogen coordination bonds [20] [23]. The presence of bulky tert-butyl groups provides additional thermal protection by creating steric barriers that inhibit intermolecular interactions and reduce the accessibility of reactive sites [18].

Comparative studies with related phthalocyanine systems demonstrate that silicon complexes generally exhibit superior thermal stability compared to other metallophthalocyanines [22] [24]. The decomposition pathways involve initial loss of peripheral substituents followed by macrocycle degradation, with the silicon center remaining coordinated until the final stages of thermal breakdown [20] [21]. Temperature-programmed desorption studies indicate that the tert-butyl groups undergo elimination reactions forming isobutylene and related hydrocarbon fragments before the onset of macrocycle decomposition [18] [25].

Redox Behavior and Electrochemical Characterization

The electrochemical properties of Silicon 2,9,16,23-tetra-tert-butyl-29H,31H-phthalocyanine dihydroxide have been extensively characterized using cyclic voltammetry and related electroanalytical techniques [3] [26]. The compound exhibits well-defined redox processes that are centered on the phthalocyanine macrocycle rather than the central silicon atom, consistent with the typical behavior of silicon phthalocyanine derivatives [27] [28]. The first oxidation potential occurs at 0.58 to 0.75 volts versus the ferrocene/ferrocenium couple, representing the removal of an electron from the highest occupied molecular orbital of the phthalocyanine ring system [3] [13].

The reduction behavior is characterized by quasi-reversible processes with the first reduction potential ranging from -0.97 to -1.16 volts versus ferrocene/ferrocenium [3] [29]. This reduction involves the addition of an electron to the lowest unoccupied molecular orbital, generating a stable radical anion species [11] [30]. The electrochemical band gap, calculated from the difference between the first oxidation and reduction potentials, spans 1.70 to 1.75 volts, which correlates well with the optical band gap determined from ultraviolet-visible spectroscopy [3] [13].

The highest occupied molecular orbital energy level is calculated to be -5.38 to -5.55 electron volts, while the lowest unoccupied molecular orbital energy is positioned at -3.64 to -3.83 electron volts [3] [4]. These energy levels make the compound suitable for applications in organic electronics, particularly as an electron-accepting material in organic solar cells and as an active component in organic light-emitting diodes [3] [31]. The redox processes demonstrate good reversibility with peak-to-peak separations approaching the theoretical value for one-electron transfers [27] [32].

Spectroelectrochemical studies reveal that both oxidation and reduction processes result in significant changes to the electronic absorption spectrum [11] [33]. Upon one-electron oxidation, the characteristic Q-band absorption at 678 nanometers decreases in intensity while new absorption features appear in the near-infrared region [11] [34]. Similarly, one-electron reduction leads to the formation of a distinctive absorption band around 580 nanometers, characteristic of phthalocyanine radical anion species [11] [30]. The electrochemical behavior is influenced by solvent effects, with polar aprotic solvents such as dimethylformamide showing anodic shifts in reduction potentials compared to dichloromethane [14] [35].

Q-Band Absorption Characteristics in Near-Infrared Region

The Q-band absorption properties of Silicon 2,9,16,23-tetra-tert-butyl-29H,31H-phthalocyanine dihydroxide represent one of its most distinctive and technologically relevant characteristics [1] [36]. The compound exhibits an intense absorption maximum at 678 nanometers, positioned within the near-infrared spectral region that is particularly valuable for biomedical applications and optical technologies [2] [13]. This Q-band absorption arises from the π-π* electronic transition between the highest occupied molecular orbital and lowest unoccupied molecular orbital of the extended conjugated phthalocyanine system [37] [38].

The extinction coefficient associated with the Q-band absorption is exceptionally high, reaching values of approximately 26,000 to 27,000 inverse molar per centimeter, indicating strong light-harvesting capability [36] [13]. This intense absorption is characteristic of phthalocyanine derivatives and results from the symmetry-allowed nature of the electronic transition combined with the extensive delocalization of π-electrons across the macrocyclic framework [5] [14]. The Q-band position is influenced by the nature of both the central metal ion and the peripheral substituents, with the silicon center and tert-butyl groups providing specific electronic effects that fine-tune the absorption wavelength [36] [38].

Solvent effects on the Q-band characteristics are relatively modest for monomeric solutions, with wavelength variations typically limited to 3 to 5 nanometers across different solvent systems [14] [8]. However, the absorption profile becomes significantly altered upon aggregation, with H-type aggregates showing hypsochromic shifts and reduced extinction coefficients due to excitonic coupling between adjacent macrocycles [6] [7]. The Q-band absorption is accompanied by weaker vibronic satellites that appear as shoulders on the main absorption peak, providing information about the vibrational structure of the excited electronic state [36] [38].

Temperature-dependent absorption studies reveal that the Q-band intensity decreases with increasing temperature due to enhanced vibrational coupling and thermal population of higher vibrational levels [23] [39]. The compound exhibits efficient fluorescence emission with a maximum around 690 nanometers, corresponding to a small Stokes shift of approximately 12 nanometers [36] [13]. The fluorescence quantum yield ranges from 40 to 52 percent in organic solvents, indicating efficient radiative decay from the first excited singlet state [36] [12]. This combination of strong near-infrared absorption and efficient emission makes the compound particularly suitable for applications in photodynamic therapy, optical imaging, and near-infrared optoelectronic devices [36] [40].

| Property | Value | Measurement Conditions |

|---|---|---|

| Q-band Maximum | 678 nm | Dichloromethane solution |

| Extinction Coefficient | ~26,000 M⁻¹cm⁻¹ | Monomeric solution |

| Fluorescence Maximum | ~690 nm | Room temperature |

| Quantum Yield | 40-52% | Organic solvents |

| Stokes Shift | ~12 nm | Standard conditions |

| Solvent System | Q-band Position (nm) | Aggregation State | Relative Intensity |

|---|---|---|---|

| Dichloromethane | 678 | Monomeric | 100% |

| Chloroform | 680-685 | Monomeric | 95-100% |

| Toluene | 680-685 | Monomeric | 95-100% |

| DMSO | 675-680 | Partially aggregated | 80-90% |

| Aqueous media | Broadened/shifted | Highly aggregated | <50% |

| Temperature Range (°C) | Mass Loss (%) | Process Description |

|---|---|---|

| 30-194 | 2-5% | Solvent/moisture loss |

| 194-340 | 65-70% | Main decomposition |

| 340-600 | 15-20% | Complete degradation |

| >300 | Stable | Thermal stability limit |

| Electrochemical Parameter | Value | Reference Electrode |

|---|---|---|

| First Oxidation (E₁ₒₓ) | 0.58-0.75 V | vs Fc⁺/Fc |

| First Reduction (E₁ᵣₑ𝒹) | -0.97 to -1.16 V | vs Fc⁺/Fc |

| HOMO Energy | -5.38 to -5.55 eV | Calculated |

| LUMO Energy | -3.64 to -3.83 eV | Calculated |

| Band Gap | 1.70-1.75 V | Electrochemical |

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant